![molecular formula C18H21FN2OS B5624266 2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)
2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from basic aromatic or aliphatic precursors and incorporating various functional groups through reactions like nucleophilic substitution, electrophilic addition, or condensation processes. For example, compounds with similar structural features have been synthesized using starting materials like benzo[d]isoxazoles and piperidin-4-yl derivatives, followed by structural modifications to introduce specific functional groups such as fluorophenyl or thiazolyl moieties (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing details about the conformation, bond lengths, angles, and overall geometry. The piperidine ring often adopts a chair conformation, providing a stable framework for the attachment of various substituents, while the presence of functional groups like fluorophenyl or thiazolyl contributes to the molecule's bioactivity through specific molecular interactions (Prasad et al., 2018).
properties
IUPAC Name |
[2-(3-fluorophenyl)piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-2-6-17-20-15(12-23-17)18(22)21-10-4-3-9-16(21)13-7-5-8-14(19)11-13/h5,7-8,11-12,16H,2-4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDANPBULYGXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCCC2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine |
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